3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one
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Overview
Description
3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one is a complex organic compound that features a chloromethyl group, a thiophene ring, and an oxazole ring
Preparation Methods
The synthesis of 3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-methylthiophene-2-carbaldehyde with appropriate reagents to form the intermediate compounds, which are then further reacted to introduce the chloromethyl and oxazole functionalities . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other chloromethyl-substituted oxazoles and thiophene derivatives. Compared to these compounds, 3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds are:
- 3-(Chloromethyl)-5-methyl-1,2-oxazole
- 4-(Chloromethyl)-5-methylthiophene-2-carbaldehyde
These compounds share structural similarities but differ in their reactivity and applications.
Properties
IUPAC Name |
3-(chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-6-2-3-7(15-6)4-8-9(5-11)12-14-10(8)13/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFMHXQCTYIMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C(=NOC2=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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